![molecular formula C14H20N4O2S B5638927 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5638927.png)
1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of complex molecules like 1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide often involves multi-step chemical processes, incorporating techniques such as asymmetric synthesis, which are crucial for achieving the desired stereochemistry. For instance, the use of chiral sulfinamides, like tert-butanesulfinamide, has been highlighted for their role in the stereoselective synthesis of amines and their derivatives, providing a pathway to structurally diverse N-heterocycles (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is critical, influencing their chemical reactivity and physical properties. Techniques like X-ray crystallography and NMR spectroscopy are typically employed to elucidate these structures, providing insights into the spatial arrangement of atoms and the electronic environment within the molecule. This structural information is fundamental for understanding the compound's reactivity and potential applications.
Chemical Reactions and Properties
1-{[(4,6-Dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide can undergo various chemical reactions, including N-dealkylation and sulfinimine formation, which are pivotal for its applications in synthesizing biologically active molecules. The compound's chemical properties, such as reactivity towards nucleophiles and electrophiles, are influenced by its molecular structure, particularly the functional groups and their electronic characteristics (Caccia, 2007).
Safety and Hazards
properties
IUPAC Name |
1-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-9-7-10(2)17-14(16-9)21-8-12(19)18-5-3-11(4-6-18)13(15)20/h7,11H,3-6,8H2,1-2H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYGWPZCXIWWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCC(CC2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4,6-Dimethyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide |
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